Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)-
Overview
Description
Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)-, also known as rubrosterone, is a steroidal compound with the molecular formula C19H26O5. It is characterized by the presence of three hydroxyl groups at positions 2, 3, and 14, and a double bond at the 7th position of the androstane skeleton. This compound is of interest due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- typically involves multi-step organic reactions starting from simpler steroidal precursors. One common approach is the hydroxylation of androstane derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation to introduce hydroxyl groups at desired positions. Enzymes like cytochrome P450 monooxygenases can be employed to achieve specific hydroxylation patterns. These methods are advantageous due to their specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: Reduction of the double bond or ketone groups using reducing agents such as sodium borohydride.
Substitution: Introduction of different functional groups at specific positions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal molecules.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and as a biochemical reagent.
Mechanism of Action
The mechanism of action of Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of enzymes involved in steroid metabolism, thereby influencing various physiological processes. The pathways involved include the regulation of gene expression and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
Androst-5-ene-3beta,17beta-diol: An intermediate in the biosynthesis of androgens and estrogens.
Testosterone: A primary male sex hormone with anabolic properties.
Uniqueness
Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- is unique due to its specific hydroxylation pattern and the presence of a double bond at the 7th position. These structural features confer distinct biological activities and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13S)-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQCWEJQYPUGJG-HGOAFWEXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C1(CCC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029773 | |
Record name | Rubrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19466-41-2 | |
Record name | Rubrosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019466412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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